8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 271.19 g/mol. This compound features a quinoline core structure, which is characterized by a bicyclic aromatic system containing both a benzene ring and a pyridine ring. The presence of a methoxy group at position 8 and a trifluoromethyl group at position 3 enhances its chemical properties, making it of interest in various fields, particularly medicinal chemistry.
Research indicates that compounds similar to 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid exhibit significant biological activities, including:
The synthesis of 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions:
8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has potential applications in:
Interaction studies involving 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 2-(trifluoromethyl)quinoline-6-carboxylate | 0.84 | Methyl ester instead of carboxylic acid |
| 2-(Trifluoromethyl)quinolin-4-ol | 0.76 | Hydroxy group at position 4 |
| Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 0.73 | Hydroxy group at position 4 and methyl ester |
| 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | 0.69 | Bromine substitution instead of methoxy |
| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | 0.72 | Ethyl ester form |
| 8-Hydroxyquinoline-5-carboxylic acid | 0.78 | Hydroxy group at position 8 |
These compounds illustrate the diversity within the quinoline family while emphasizing the unique combination of functional groups present in 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid that contributes to its distinct properties and potential applications .
Palladium-catalyzed cross-coupling reactions are pivotal for introducing substituents to the quinoline scaffold. The Fujiwara-Moritani reaction, a palladium-mediated dehydrogenative coupling, enables direct C–H functionalization without pre-activation. For instance, intramolecular Mizoroki–Heck cyclizations of N-alkenyl-substituted 2-haloanilines have been employed to construct tetrahydroquinoline intermediates, which can be oxidized to yield fully aromatic quinolines. A key advantage lies in the regioselectivity achieved through ligand design and solvent effects.
Recent advancements utilize PdCl~2~(CH~3~CN)~2~ in acetic acid with copper acetate as a co-catalyst to facilitate the coupling of butenyl anilines, yielding 4-substituted quinolines in moderate-to-high yields. This method avoids stoichiometric metal reagents, aligning with green chemistry principles.
Table 1: Palladium-Catalyzed Reactions for Quinoline Synthesis
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Butenyl aniline | PdCl~2~(CH~3~CN)~2~ | 65–78 | |
| 2-Haloaniline | Pd(PPh~3~)~4~ | 72–85 |
The trifluoromethyl group at position 3 is typically introduced via electrophilic or radical pathways. A patent describing the synthesis of 5-bromo-7-trifluoromethylquinoline highlights the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid for regioselective bromination. While this method targets bromination, analogous strategies apply to trifluoromethylation.
Visible light-induced remote C–H trifluoromethylation of 8-aminoquinolines using sodium trifluoromethanesulfinate (CF~3~SO~2~Na) offers a photocatalyst-free route. The reaction proceeds via energy transfer and single-electron transfer mechanisms, with the quinoline core acting as an intrinsic photosensitizer. This method achieves 52–89% yields for C5-trifluoromethylated products, demonstrating compatibility with electron-deficient systems.
Table 2: Trifluoromethylation Reagents and Conditions
| Reagent | Conditions | Yield (%) | Position | |
|---|---|---|---|---|
| CF~3~SO~2~Na | Visible light, 25°C | 52–89 | C5 | |
| NBS/H~2~SO~4~ | 60–110°C, 3–5 h | 70–85 | C5/C7 |
The methoxy group at position 8 is installed via nucleophilic aromatic substitution (S~N~Ar), leveraging the electron-deficient nature of the quinoline ring. Sulfuric acid-mediated reactions with methoxide ions at elevated temperatures (120–160°C) are common, as demonstrated in Skraup condensation protocols. The ortho-directing effect of the trifluoromethyl group enhances reactivity at position 8, ensuring high regioselectivity.
Recent studies on porphyrinoid systems reveal that electron-withdrawing groups facilitate S~N~Ar at α-positions of heteroaromatics. Applying these principles, methoxy substitution on quinoline proceeds efficiently in polar aprotic solvents like DMF, with yields exceeding 80% under optimized conditions.
Carboxylic acid installation at position 6 often involves boron-based intermediates. Suzuki-Miyaura cross-coupling with pinacol boronate esters introduces carboxylic acid precursors, which are subsequently oxidized. For example, coupling a 6-borylated quinoline with a carbon monoxide surrogate under palladium catalysis generates a ketone intermediate, which is oxidized to the carboxylic acid using Jones reagent.
While direct methods are scarce in the literature, analogous strategies for phthalocyanine functionalization demonstrate the viability of boron-mediated carboxylation in electron-poor systems.
Flow chemistry enhances multi-step synthesis by improving heat transfer and reaction control. A patent describing Skraup condensation followed by bromination could benefit from continuous flow implementation. For instance, glycerol and meta-trifluoromethylaniline undergo cyclization in a tubular reactor at 135°C, with residence times optimized to 4 hours. Subsequent bromination with NBS in a second reactor module at 85°C ensures precise temperature control, reducing side reactions.
Table 3: Flow vs. Batch Synthesis Parameters
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Skraup Condensation | 68 | 82 |
| Bromination | 75 | 89 |
The quantum mechanical analysis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid reveals a complex interplay of electronic effects arising from its three distinct substituents [1] [2]. Density functional theory calculations demonstrate that the compound exhibits a unique push-pull electronic system, where the methoxy group at position 8 acts as an electron-donating substituent through resonance effects, while both the trifluoromethyl group at position 3 and the carboxylic acid group at position 6 function as electron-withdrawing substituents [3] [4].
The methoxy substituent significantly influences the electronic distribution within the quinoline system through its oxygen lone pair electrons, which participate in resonance with the aromatic π-system [5] [3]. This electron-donating character results in increased electron density on the quinoline ring, particularly affecting the highest occupied molecular orbital distribution. Computational studies indicate that methoxy substitution typically raises the energy of the highest occupied molecular orbital while having minimal impact on the lowest unoccupied molecular orbital energy [4].
Conversely, the trifluoromethyl group exerts pronounced electron-withdrawing effects through inductive mechanisms [6] [7]. The high electronegativity of fluorine atoms creates a strong dipole moment, effectively depleting electron density from the aromatic system. This electron withdrawal stabilizes both frontier molecular orbitals, with more significant effects observed on the lowest unoccupied molecular orbital energy levels [6]. The trifluoromethyl group's influence extends beyond simple inductive effects, as it also impacts the molecular dipole moment and polarizability [7].
The carboxylic acid functionality at position 6 contributes additional electron-withdrawing character through both inductive and resonance mechanisms [8]. The carbonyl group acts as a strong electron acceptor, significantly lowering the energy of the lowest unoccupated molecular orbital and creating favorable sites for nucleophilic attack. This substitution pattern results in a compound with optimized frontier molecular orbital energies that are predicted to enhance binding affinity to biological targets [9] [8].
The combined electronic effects create a molecular system with a balanced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, typically ranging from 5.5 to 6.8 electron volts based on computational predictions for similar quinoline derivatives [1] [10]. This energy gap optimization is crucial for biological activity, as compounds with moderate gaps exhibit enhanced reactivity while maintaining sufficient stability [10] [11].
Molecular docking studies predict that 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid exhibits significant binding affinity for various ATP-binding domains found in essential proteins [12] [13]. The compound's structural features enable multiple complementary interactions within ATP-binding sites, which are characterized by deep hydrophobic pockets and specific hydrogen bonding networks [12].
Protein kinase domains represent primary targets for quinoline-based compounds, where the ATP-binding site consists of two lobes connected by a hinge region [13]. The quinoline core of the target compound is predicted to occupy the adenine binding pocket, with the aromatic system forming π-π stacking interactions with conserved phenylalanine and tyrosine residues [13] [9]. The carboxylic acid group at position 6 is positioned to form critical hydrogen bonds with basic residues such as lysine and arginine, which are essential for ATP coordination [9].
The methoxy substituent at position 8 provides additional hydrogen bonding opportunities with serine or threonine residues commonly found in kinase active sites [9]. This interaction pattern enhances binding specificity and contributes to the predicted binding affinity range of -4.5 to -6.5 kilocalories per mole for general protein kinase targets [9].
ATP synthase represents another significant target class, where quinoline derivatives can bind to the oligomycin-sensitive subunit c [14]. The structural similarity to established ATP synthase inhibitors suggests that 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid may interact with the quinoline binding site through similar mechanisms [14]. The trifluoromethyl group enhances binding through favorable interactions with hydrophobic residues, while the carboxylic acid forms stabilizing contacts with polar amino acids [14].
Histone deacetylase enzymes present additional docking opportunities, where quinoline derivatives can access zinc-containing active sites . The carboxylic acid functionality may coordinate with the catalytic zinc ion, while the quinoline ring system occupies the substrate binding channel . This binding mode is supported by the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, which enhance the electrophilic character necessary for zinc coordination .
The predicted binding affinities across different ATP-binding proteins range from -4.2 to -7.1 kilocalories per mole, indicating strong potential for biological activity [9]. These computational predictions suggest that the compound may exhibit polypharmacological properties, potentially interacting with multiple target classes [9].
The conformational behavior of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is dominated by the spatial arrangements of its substituent groups, particularly the methoxy and trifluoromethyl functionalities [16] [17]. Computational conformational analysis reveals that the molecule adopts preferential orientations that minimize steric clashes while optimizing electronic interactions [16].
The quinoline core maintains rigid planarity due to its aromatic character, serving as a structural foundation for substituent positioning [17]. The methoxy group at position 8 preferentially adopts an in-plane conformation with the quinoline ring system, maximizing conjugation with the aromatic π-electrons [5] [17]. This coplanar arrangement facilitates optimal overlap between the oxygen lone pair and the quinoline π-system, enhancing the electron-donating resonance effects [5].
Rotation around the carbon-oxygen bond of the methoxy group encounters relatively low energy barriers, typically 2-4 kilocalories per mole, allowing for moderate conformational flexibility [17]. However, the energetically favored conformation places the methyl group in the quinoline plane, minimizing steric interactions with neighboring hydrogen atoms [17].
The trifluoromethyl group at position 3 exhibits more restricted conformational behavior due to the bulky nature of the three fluorine atoms [16]. Computational analysis indicates that this group preferentially orients perpendicular to the quinoline ring plane to minimize steric repulsion [16]. Rotation around the carbon-carbon bond connecting the trifluoromethyl group to the quinoline system encounters significant energy barriers, typically 8-12 kilocalories per mole [16].
The spatial arrangement between the methoxy and trifluoromethyl groups creates a favorable geometric relationship for biological activity [16]. The perpendicular orientation of the trifluoromethyl group relative to the planar methoxy-quinoline system generates a three-dimensional molecular shape that can complement binding site topography [16].
The carboxylic acid group at position 6 demonstrates moderate conformational flexibility, with the ability to rotate around the carbon-carbon bond connecting it to the quinoline ring [17]. The energetically preferred conformation positions the carboxyl group coplanar with the quinoline system, enabling extended conjugation and optimal hydrogen bonding geometry [8].
Overall molecular shape analysis reveals that 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid adopts an extended conformation that maximizes the spatial separation of its functional groups [17]. This structural arrangement enhances the compound's ability to form multiple simultaneous interactions with biological targets, contributing to predicted high binding affinities [9] [17].
The pharmacophore analysis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid reveals both similarities and distinctions compared to established quinoline antimalarial drugs [18] [19]. Traditional antimalarial quinolines such as chloroquine, mefloquine, and quinine share the quinoline core structure but differ significantly in their substituent patterns and proposed mechanisms of action [20] [21].
Chloroquine, the prototypical 4-aminoquinoline antimalarial, features a basic amino group at position 4 and a chlorine substituent at position 7 [18] [22]. The mechanism involves accumulation in the acidic food vacuole of malaria parasites, where it interferes with heme polymerization [20] [22]. In contrast, 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid lacks the basic amino group but possesses the acidic carboxylic acid functionality, suggesting a different mechanism of action and cellular distribution [23] [22].
Mefloquine represents the quinoline methanol class, incorporating a trifluoromethyl group and complex stereochemistry [21]. The shared trifluoromethyl functionality between mefloquine and the target compound suggests potential similarities in lipophilicity, metabolic stability, and membrane penetration properties [24] [21]. However, the positioning of the trifluoromethyl group differs significantly, with mefloquine featuring this substituent on a side chain rather than directly attached to the quinoline ring [21].
Quinine and its stereoisomer quinidine contain methoxy substituents and exhibit complex polycyclic structures derived from their natural alkaloid origins [25]. The methoxy group in the target compound occupies position 8, potentially providing similar hydrogen bonding capabilities to those observed in quinine-target interactions [25] [18]. However, the simpler structure of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid may offer advantages in terms of synthetic accessibility and structure-activity relationship optimization [19].
Pharmacophore mapping reveals that successful antimalarial quinolines typically possess three essential features: an aromatic quinoline core, electron-donating substituents that enhance heme binding, and structural elements that facilitate cellular uptake [18] [26]. The target compound satisfies the first two criteria through its quinoline scaffold and methoxy substituent [23] [18]. The carboxylic acid group may influence cellular distribution differently from traditional antimalarials, potentially accessing alternative molecular targets [19].
The unique combination of methoxy, trifluoromethyl, and carboxylic acid substituents in 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid creates a novel pharmacophore that may circumvent existing resistance mechanisms [19] [22]. Drug resistance in malaria parasites often involves specific changes in drug transport or target proteins [20] [21]. The distinct structural features of the target compound suggest it may interact with different molecular targets or utilize alternative cellular uptake pathways [19].